N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide
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Overview
Description
The compound “N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives often show significant pharmacological activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. One common method involves the reaction of pyrrolidine with 2-chloropyrimidine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring attached to a pyrimidine ring via a methylene (-CH2-) group. The isobutyramide group would be attached to the methylene group .
Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the functional groups present in the molecule. Pyrrolidine derivatives are known to participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Pyrrolidine derivatives generally have good solubility in organic solvents .
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to design compounds for treating human diseases. Here’s why it’s so appealing:
- Pseudorotation : The non-planarity of the ring (a phenomenon called “pseudorotation”) enhances three-dimensional coverage .
Antioxidant Activity
2-methyl-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]propanamide derivatives exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage .
κ-Opioid Receptor Antagonism
PF-04455242, a derivative of this compound, acts as a high-affinity antagonist selective for κ-opioid receptors (KORs). It shows potential for treating depression and addiction disorders .
Catalysis and Organic Reactions
Methyl-2-(pyrrolidin-1-yl)propanal, a related compound, finds applications in scientific research. Its burstiness and versatility make it useful for drug synthesis, catalysis, and organic reactions.
Antibacterial Properties
Certain pyrrolidine derivatives exhibit antibacterial activity. The substitution pattern on the N’-substituents influences their effectiveness against bacterial strains .
Other Biological Effects
The compound’s effects on cell cycle regulation, plasma prolactin levels, and behavioral responses (e.g., antidepressant-like efficacy) have been investigated .
Mechanism of Action
Target of Action
The primary targets of N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide are vanilloid receptor 1 and insulin-like growth factor 1 receptor . These receptors play crucial roles in various physiological processes. For instance, the vanilloid receptor 1 is involved in pain perception, while the insulin-like growth factor 1 receptor is crucial for growth and development .
Mode of Action
This compound acts as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . As an antagonist, it binds to the vanilloid receptor 1 and prevents its activation, thereby inhibiting the transmission of pain signals. As a modulator of the insulin-like growth factor 1 receptor, it can alter the receptor’s activity, influencing growth and development processes .
Result of Action
The molecular and cellular effects of the compound’s action are diverse, given its multiple targets and the wide range of enzymes it can inhibit. It has been reported to have antioxidative and antibacterial properties . Additionally, it can influence the cell cycle , which could have implications for cell growth and proliferation.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-10(2)12(18)15-9-11-5-6-14-13(16-11)17-7-3-4-8-17/h5-6,10H,3-4,7-9H2,1-2H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBPQHFBOHKSKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=NC(=NC=C1)N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide |
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